Product packaging for 11-(Phenylthio)undecanoic acid(Cat. No.:CAS No. 4230-10-8)

11-(Phenylthio)undecanoic acid

Cat. No.: B11949393
CAS No.: 4230-10-8
M. Wt: 294.5 g/mol
InChI Key: BPYSWIMKOZCXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(Phenylthio)undecanoic acid is a synthetic medium-chain fatty acid derivative that has been functionalized with a phenylthio moiety. This molecular structure, featuring a carboxylic acid terminus and an aromatic thioether group, makes it a valuable building block in organic synthesis and materials science research. The compound is of significant interest for the development of novel surfactants, ligands for metal-organic frameworks, and as a precursor for creating functionalized polymers and surface coatings. Its potential mechanism of action in biological systems may involve interactions with cell membranes, similar to other fatty acids which are known to integrate into lipid bilayers and disrupt membrane integrity . Researchers utilize this compound to study surface modification techniques, particularly in the creation of self-assembled monolayers on various substrates. The phenylthio group can act as an anchor for metal surfaces, while the carboxylic acid group provides a site for further chemical functionalization, enabling the precise engineering of surface properties. This compound is for research and development purposes only and is not intended for diagnostic or therapeutic uses. It is imperative to handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O2S B11949393 11-(Phenylthio)undecanoic acid CAS No. 4230-10-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4230-10-8

Molecular Formula

C17H26O2S

Molecular Weight

294.5 g/mol

IUPAC Name

11-phenylsulfanylundecanoic acid

InChI

InChI=1S/C17H26O2S/c18-17(19)14-10-5-3-1-2-4-6-11-15-20-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2,(H,18,19)

InChI Key

BPYSWIMKOZCXIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCCCCCCCC(=O)O

Origin of Product

United States

Comprehensive Spectroscopic and Structural Characterization of 11 Phenylthio Undecanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive determination of molecular structure. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers a precise map of the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. libretexts.org In the case of 11-(phenylthio)undecanoic acid, the ¹H NMR spectrum displays characteristic signals that confirm its structure.

The protons on the phenyl ring typically appear in the downfield region, approximately between 7.15 and 7.37 ppm, due to the deshielding effect of the aromatic ring current. The protons of the long aliphatic chain are observed in the upfield region. The methylene (B1212753) group adjacent to the sulfur atom (α-CH₂) shows a triplet signal around 2.8-2.9 ppm, shifted downfield due to the electronegativity of the sulfur atom. The methylene group adjacent to the carboxyl group (α'-CH₂) also appears as a triplet, typically around 2.3 ppm. The remaining methylene protons of the undecanoic acid chain produce a complex multiplet in the range of 1.2 to 1.6 ppm. The acidic proton of the carboxyl group is often observed as a broad singlet at a variable chemical shift, usually above 10 ppm, depending on the solvent and concentration. sigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H7.15 - 7.37Multiplet
-S-CH₂-2.8 - 2.9Triplet
-CH₂-COOH2.3Triplet
-(CH₂)₈-1.2 - 1.6Multiplet
-COOH>10Broad Singlet

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Backbone Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, the ¹³C NMR spectrum corroborates the structure established by ¹H NMR.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield around 179-180 ppm. The carbons of the phenyl ring are observed in the aromatic region, typically between 125 and 135 ppm. The carbon atom of the phenyl ring directly attached to the sulfur atom (C-S) is found at approximately 136 ppm. The methylene carbon adjacent to the sulfur atom (-S-CH₂-) appears around 35-36 ppm, while the methylene carbon adjacent to the carboxyl group (-CH₂-COOH) is located at about 34 ppm. The remaining methylene carbons of the aliphatic chain produce a series of signals in the range of 24 to 32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-COOH179 - 180
Phenyl C-S~136
Phenyl C-H125 - 130
-S-CH₂-35 - 36
-CH₂-COOH~34
-(CH₂)₈-24 - 32

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. emerypharma.com

COSY (Correlation Spectroscopy) reveals proton-proton couplings, confirming the connections between adjacent methylene groups in the aliphatic chain and the coupling between the phenyl protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the connection of the phenylthio group to the undecanoic acid chain and the position of the carboxyl group.

Together, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of this compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. horiba.com These methods are excellent for identifying the presence of specific functional groups.

Identification of Key Functional Group Vibrations (Carboxyl, Phenyl, Thioether)

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its key functional groups.

Carboxyl Group (-COOH): A broad O-H stretching vibration is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band around 1700-1725 cm⁻¹. mdpi.com

Phenyl Group (C₆H₅-): Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations give rise to strong bands in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution pattern on the benzene (B151609) ring. mdpi.com

Thioether (-S-): The C-S stretching vibration is typically weak and appears in the fingerprint region of the IR spectrum, usually between 600 and 800 cm⁻¹. Its identification can sometimes be challenging due to overlap with other absorptions.

Aliphatic Chain (-CH₂-): Asymmetric and symmetric C-H stretching vibrations of the methylene groups are observed around 2925 and 2850 cm⁻¹, respectively. mdpi.com

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity (IR)
Carboxyl (-COOH)O-H stretch2500 - 3300Broad, Strong
Carboxyl (-COOH)C=O stretch1700 - 1725Strong, Sharp
Phenyl (C₆H₅-)Aromatic C-H stretch>3000Medium
Phenyl (C₆H₅-)Aromatic C=C stretch1450 - 1600Medium to Weak
Aliphatic (-CH₂-)C-H stretch2850 - 2960Strong
Thioether (-S-)C-S stretch600 - 800Weak

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. horiba.com For instance, the S-C and aromatic ring vibrations are often more prominent in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov It provides a high degree of confidence in the molecular formula. nih.govamazonaws.com For this compound (C₁₇H₂₆O₂S), the expected monoisotopic mass is 294.1653. uni.lu HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm). nih.gov

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides further structural information. The molecule will break apart in predictable ways upon ionization. Key fragmentation pathways for this compound would likely include:

Loss of the carboxyl group as COOH (45 Da) or H₂O (18 Da) and CO (28 Da).

Cleavage of the C-S bond, leading to fragments corresponding to the phenylthio group (C₆H₅S⁺, m/z 109) and the undecanoic acid radical cation.

Alpha-cleavage adjacent to the sulfur atom or the carbonyl group.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, which contains a carboxylic acid group. In ESI-MS, the molecule is typically observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions, depending on the mode of analysis. While specific experimental ESI-MS data for this compound is not widely published, predicted data from computational models provide valuable information regarding the expected mass-to-charge ratios (m/z) for various adducts. uni.lu

Table 1: Predicted ESI-MS Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺295.17262
[M+Na]⁺317.15456
[M-H]⁻293.15806
[M+NH₄]⁺312.19916
[M+K]⁺333.12850
[M+H-H₂O]⁺277.16260

This data is computationally predicted and serves as a reference for experimental analysis. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, a specific ion (a precursor ion) is selected and subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. While no specific experimental MS/MS studies on this compound have been published, the fragmentation pattern can be predicted based on the known fragmentation of similar long-chain fatty acids and phenylthio compounds.

For the [M+H]⁺ ion of this compound, key fragmentation pathways would likely include:

Loss of water (-18 Da): A common fragmentation for protonated carboxylic acids.

Cleavage of the C-S bond: This could lead to fragments corresponding to the phenylthio group and the undecanoic acid chain.

Fragmentation of the alkyl chain: A series of losses of methylene units (CH₂) can be expected.

In the negative ion mode ([M-H]⁻), a characteristic fragmentation would be the loss of CO₂ (44 Da) from the carboxylate group.

Table 2: Predicted Theoretical MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Fragment Structure/Description
295.17 ([M+H]⁺)277.16H₂OLoss of water from the carboxylic acid
295.17 ([M+H]⁺)109.02C₁₁H₂₂O₂Phenylthio cation
293.16 ([M-H]⁻)249.17CO₂Loss of carbon dioxide from the carboxylate

This table represents theoretical fragmentation patterns based on chemical principles.

This detailed fragmentation data is crucial for differentiating this compound from its isomers, such as those where the phenylthio group is attached at a different position on the undecanoic acid chain.

Computational Chemistry and Molecular Modeling of 11 Phenylthio Undecanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and reactivity of a molecule from first principles. For 11-(phenylthio)undecanoic acid, DFT would provide invaluable insights into its behavior at the atomic level.

Analysis of Molecular Orbitals, Electron Density Distributions, and Electrostatic Potentials

A DFT analysis of this compound would begin with the calculation of its fundamental electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich phenylthio group, while the LUMO may be distributed over the carboxylic acid moiety.

Electron density distribution analysis would reveal how electrons are shared between atoms, highlighting the nature of the covalent bonds within the aliphatic chain, the phenyl ring, and the thioether linkage. The electrostatic potential (ESP) map is a powerful tool for visualizing the charge distribution from the perspective of an approaching reagent. For this compound, the ESP map would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack, and around the sulfur atom. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. mdpi.combonvinlab.orgnih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (e.g., in redox reactions).
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. Key vibrational modes for this compound would include the C=O stretch of the carboxylic acid, the O-H stretch, the C-S stretch of the thioether, and various C-H and C-C stretches within the aliphatic chain and phenyl ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These theoretical shifts, when compared to experimental NMR spectra, can help in the complete assignment of spectral peaks and confirm the molecule's structure. nist.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterHypothetical Predicted ValueHypothetical Experimental Value
C=O Stretch (IR)1715 cm⁻¹1710 cm⁻¹
O-H Stretch (IR)3300 cm⁻¹ (broad)3250 cm⁻¹ (broad)
Carboxyl ¹³C NMR Shift175 ppm174.5 ppm
Thioether-linked CH₂ ¹³C NMR Shift35 ppm34.8 ppm

Note: The values in this table are for illustrative purposes to show how theoretical and experimental data would be compared.

Conformational Analysis and Molecular Dynamics Simulations

The long aliphatic chain of this compound allows for significant conformational flexibility, which can be explored using computational methods.

Exploration of Preferred Conformations and Rotational Barriers

Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This would involve systematically rotating the single bonds in the undecanoic acid chain and the bond between the sulfur and the phenyl group to map the potential energy surface. This process would identify low-energy conformers, including the global minimum energy structure. hubspotusercontent-na1.netschrodinger.com

The energy barriers for rotation around key bonds, such as the C-S and C-C bonds, could also be calculated. These rotational barriers determine the rate of interconversion between different conformers. For this compound, the interaction between the long alkyl chain and the phenyl group would lead to a complex conformational landscape. researchgate.net

Simulation of Molecular Flexibility and Dynamics in Different Environments

Molecular dynamics (MD) simulations would provide a time-resolved view of the molecular motion of this compound. By simulating the molecule over time (from nanoseconds to microseconds), MD can reveal its dynamic behavior, such as the flexibility of the alkyl chain and the movement of the phenylthio headgroup. mdpi.comresearchgate.net

These simulations can be performed in various environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer. In an aqueous environment, MD simulations would show how water molecules solvate the polar carboxylic acid group and the more hydrophobic phenylthio and alkyl parts of the molecule. This would be crucial for understanding its solubility and aggregation behavior.

Docking Studies and Molecular Interactions with Hypothetical Binding Sites (e.g., enzymatic pockets, membrane components)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. Although no specific biological targets for this compound have been identified in the literature, docking studies could be used to hypothesize potential interactions.

Given its structure as a fatty acid analogue, plausible hypothetical targets could include fatty acid binding proteins or enzymes involved in lipid metabolism, such as fatty acid synthase. uni.lu In a docking simulation, the this compound molecule would be placed into the binding pocket of a target protein, and its various conformations and orientations would be scored based on the predicted binding affinity.

The results would highlight key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues in the binding site, and hydrophobic interactions between the alkyl chain and nonpolar residues. The phenylthio group could engage in pi-stacking or hydrophobic interactions within the protein pocket. These studies could guide the design of future experiments to investigate the biological activity of this compound.

Reaction Pathway Modeling for Derivatization and Degradation Mechanisms

Computational modeling serves as a powerful tool for elucidating the complex reaction pathways involved in the chemical transformation of molecules. In the case of this compound, computational studies can provide deep insights into its derivatization and degradation mechanisms, even in the absence of extensive experimental research. While specific computational investigations focused solely on this compound are not widely available in published literature, a theoretical framework can be constructed based on established computational methods and studies of compounds with analogous functional groups.

The molecular structure of this compound presents several sites for chemical reactivity: the terminal carboxylic acid group, the internal thioether linkage, and the long aliphatic carbon chain. Computational methods, particularly Density Functional Theory (DFT), are adept at mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation energies, thereby predicting the most probable transformation pathways.

Modeling of Derivatization Reactions

Derivatization of this compound would logically target its most reactive functional groups: the carboxylic acid and the thioether.

Reactions of the Thioether: The sulfur atom in the phenylthio group is a nucleophilic center and is susceptible to oxidation, which would convert it first to a sulfoxide (B87167) and then to a sulfone. Computational chemistry can model the reaction pathways with various oxidizing agents. These models can predict the activation barriers for the first and second oxidation steps, providing insight into the reaction conditions that might favor the selective formation of the sulfoxide over the sulfone. mdpi.com

The table below illustrates the kind of data that a computational study on the esterification of this compound with methanol (B129727) might produce.

Note: The following data is illustrative and hypothetical, based on general principles of reaction modeling, as specific experimental or computational data for this exact reaction is not available in the searched literature.

Reaction StepDescriptionHypothetical Activation Energy (kcal/mol)
1Protonation of the carboxylic acid6.5
2Nucleophilic attack of methanol on the protonated carbonyl18.2
3Proton transfer within the intermediate9.0
4Expulsion of water molecule to form the ester24.1

Modeling of Degradation Mechanisms

The degradation of this compound can be expected to proceed through the breakdown of its principal structural components.

Degradation of the Alkyl Chain: The undecanoic acid chain is susceptible to degradation via β-oxidation, a common metabolic pathway for fatty acids. nih.gov In an industrial or environmental context, thermal or oxidative degradation would be more relevant. Computational models can simulate the thermodynamics of breaking the long carbon chain. researchgate.net For thermal degradation, modeling can predict the weakest C-C and C-H bonds, identifying the likely initiation sites for free-radical chain reactions.

Degradation of the Phenylthio Group: The stability of the phenylthio moiety is another key aspect. The cleavage of the carbon-sulfur bonds is a potential degradation pathway. Computational calculations can determine the bond dissociation energies (BDE) for both the bond between the phenyl ring and the sulfur atom and the bond between the sulfur atom and the alkyl chain. The bond with the lower BDE would be predicted as the more likely point of initial cleavage under thermal stress.

The following table provides a hypothetical comparison of the bond dissociation energies for the C-S bonds in the molecule, illustrating how computational modeling could predict degradation initiation sites.

Note: The following data is illustrative and hypothetical, intended to demonstrate the output of computational analysis.

BondDescriptionHypothetical Bond Dissociation Energy (kcal/mol)
C(phenyl)-SThe bond connecting the phenyl group to the sulfur atom88
S-C(alkyl)The bond connecting the sulfur atom to the undecyl chain75

These hypothetical values suggest that the aliphatic C-S bond would be more susceptible to cleavage than the aromatic C-S bond.

Biochemical Interactions and Metabolic Fate of 11 Phenylthio Undecanoic Acid in in Vitro Systems

Enzymatic Transformations and Biotransformation Pathways in Cellular and Subcellular Fractions

The biotransformation of 11-(phenylthio)undecanoic acid is anticipated to involve a series of enzymatic reactions aimed at increasing its hydrophilicity to facilitate elimination. These processes are likely to occur in key metabolic organs, with the liver being the primary site. In vitro studies using cellular and subcellular fractions such as hepatocytes, liver microsomes, and mitochondria are instrumental in elucidating these pathways.

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the endoplasmic reticulum of hepatocytes, is central to the Phase I metabolism of a vast array of xenobiotics. mdpi.commdpi.com These enzymes catalyze a variety of oxidative reactions. nih.gov For this compound, the presence of a phenylthio group suggests potential CYP-mediated oxidation.

Potential CYP-mediated reactions for the phenylthio moiety could include:

Sulfoxidation: The sulfur atom is a likely target for oxidation, leading to the formation of a sulfoxide (B87167) and subsequently a sulfone. This is a common metabolic pathway for sulfur-containing xenobiotics.

Aromatic Hydroxylation: The phenyl ring may undergo hydroxylation at various positions, a classic CYP-catalyzed reaction for aromatic compounds. nih.gov

The specific CYP isoforms involved would require experimental determination through in vitro studies with recombinant CYPs or by using specific inhibitors in human liver microsomes. nih.gov

Following Phase I metabolism, or for the parent compound if it possesses a suitable functional group, Phase II conjugation reactions are expected to occur. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increase the water solubility of the molecule. nih.govmdpi.commdpi.com

Glucuronidation: The carboxylic acid group of this compound is a prime candidate for glucuronidation, forming an acyl glucuronide. This is a major pathway for the detoxification and elimination of compounds with carboxylic acid moieties. nih.govmdpi.com In vitro studies using human liver microsomes fortified with UDP-glucuronic acid (UDPGA) would be necessary to confirm this pathway. mdpi.com

Sulfation: If hydroxylation of the phenyl ring occurs during Phase I metabolism, the resulting hydroxyl group could be a substrate for sulfation. mdpi.com

The table below outlines the expected conjugative metabolites of this compound.

Parent Compound/Metabolite Conjugation Reaction Enzyme Family Potential Product
This compoundGlucuronidationUGTs11-(Phenylthio)undecanoyl-β-D-glucuronide
Hydroxylated metaboliteGlucuronidationUGTsHydroxy-11-(phenylthio)undecanoic acid glucuronide
Hydroxylated metaboliteSulfationSULTsSulfo-11-(phenylthio)undecanoic acid

As a fatty acid analogue, this compound is a potential substrate for the enzymes of the fatty acid β-oxidation pathway, which is responsible for the catabolism of fatty acids in the mitochondria and peroxisomes. nih.govmdpi.comcannonbol.com The presence of the phenylthio group at the 11th position may influence its processing by this pathway.

Studies on other thia-fatty acids have shown that the position of the sulfur atom is critical in determining whether they inhibit or are substrates for β-oxidation. researchgate.net It is plausible that this compound could undergo chain shortening via β-oxidation until the phenylthio-containing fragment is formed. The efficiency of this process would depend on the ability of the β-oxidation enzymes to accommodate the modified fatty acid chain. In vitro assays using isolated mitochondria would be the standard method to investigate this metabolic route. nih.gov

Besides CYPs, other enzyme systems could be involved in the metabolism of this compound.

Flavin-containing monooxygenases (FMOs): These enzymes, also located in the endoplasmic reticulum, are known to oxygenate soft nucleophiles like sulfur. nih.govwikipedia.org Therefore, FMOs could contribute to the sulfoxidation of the phenylthio moiety. ucl.ac.ukplos.org

Acyl-CoA Synthetases: For this compound to enter the β-oxidation pathway, it must first be activated to its coenzyme A (CoA) thioester. This reaction is catalyzed by acyl-CoA synthetases. nih.gov Studies with similar sulfur-substituted fatty acids have shown that they can be activated by these enzymes. nih.gov

Exploration of Fatty Acid Beta-Oxidation Pathway Engagement and Cleavage Patterns

Protein Binding and Interaction Studies in In Vitro Matrices

The distribution and transport of fatty acids and xenobiotics are heavily influenced by their binding to plasma and intracellular proteins.

Serum Albumin: Human serum albumin (HSA) is the primary carrier of fatty acids in the blood. berkeley.edubiorxiv.org Given its structural similarity to long-chain fatty acids, this compound is expected to bind to albumin. The binding affinity would influence its free concentration in plasma and its availability for uptake into tissues and for metabolism. In vitro techniques such as equilibrium dialysis, ultrafiltration, or fluorescence spectroscopy with purified albumin would be used to characterize this binding. nih.govplos.org

Fatty Acid Transport Proteins (FATPs): The entry of long-chain fatty acids into cells is facilitated by a family of transport proteins. nih.govunl.edu It is conceivable that this compound could interact with these transporters, which would be a key step for its subsequent intracellular metabolism.

The following table summarizes the potential protein interactions of this compound.

Protein Cellular Location Potential Interaction Functional Consequence
Human Serum Albumin (HSA)Blood PlasmaReversible bindingTransport in circulation, modulation of free concentration
Fatty Acid Transport Proteins (FATPs)Plasma MembraneFacilitated transportCellular uptake
Fatty Acid Binding Proteins (FABPs)CytosolIntracellular transportTrafficking to metabolic organelles (e.g., mitochondria, peroxisomes)

Assessment of Potential for Enzyme Modulation or Inhibition (general mechanistic study)

As a fatty acid analogue, this compound has the potential to interact with a variety of enzymes involved in lipid metabolism and transport. The nature of this interaction, whether as a substrate, an activator, or an inhibitor, would depend on the specific enzyme's active site architecture and binding requirements. The presence of the bulky, hydrophobic phenylthio group at the omega-position introduces significant structural variation compared to its parent molecule, undecanoic acid.

Potential mechanisms of enzyme modulation include:

Competitive Inhibition: The molecule could act as a competitive inhibitor for enzymes that normally bind long-chain fatty acids. libretexts.org In this scenario, this compound would compete with the natural substrate for the same active site. libretexts.org For example, enzymes like acyl-CoA synthetases, which activate fatty acids for metabolism, could be targets. The phenylthio- group might allow binding to the active site but prevent the subsequent catalytic steps, thereby blocking the enzyme's function. The inhibition of phenoloxidase by phenylthiourea, a compound also containing a phenylthio- group, operates through a competitive mechanism, suggesting this is a plausible mode of action. nih.gov

Substrate Activity: Conversely, some enzymes may recognize and process this compound as a substrate. For instance, long-chain acyl-CoA synthetase might successfully attach a Coenzyme A molecule, priming it for metabolic pathways like β-oxidation. nih.gov Its efficiency as a substrate would likely be lower than that of endogenous fatty acids due to the steric hindrance and altered electronics of the phenylthio group.

The specific enzymes that this compound interacts with and the precise mechanism of modulation would require targeted enzymatic assays for confirmation.

Cellular Uptake and Efflux Mechanisms in Isolated Cell Lines

The entry of this compound into cells is likely governed by the same complex and multifaceted mechanisms that regulate the transport of natural long-chain fatty acids (LCFAs). nih.govimrpress.com These mechanisms are not mutually exclusive and often operate in parallel to ensure an adequate supply of fatty acids for cellular needs.

The primary proposed mechanisms for its cellular uptake include:

Passive Diffusion ("Flip-Flop"): Due to its lipophilic nature, the molecule can likely passively diffuse across the phospholipid bilayer of the plasma membrane. This non-protein-mediated process involves the fatty acid adsorbing to the outer leaflet of the membrane, flipping to the inner leaflet, and then desorbing into the cytoplasm. researchgate.net

Protein-Mediated Transport: A more efficient and regulatable uptake is facilitated by a suite of membrane-associated proteins. imrpress.com As an LCFA analogue, this compound would be a candidate for transport by these systems.

Interactive Data Table: Key Proteins in Fatty Acid Cellular Uptake

Protein Family Specific Transporter Proposed Function in Uptake Reference
Fatty Acid Translocase FAT/CD36 Binds LCFAs with high affinity and facilitates their translocation across the plasma membrane. imrpress.comresearchgate.net
Fatty Acid Transport Proteins FATPs (e.g., FATP4) Possess acyl-CoA synthetase activity; believed to facilitate uptake by "trapping" fatty acids via esterification to Coenzyme A, preventing efflux. nih.govbiologists.com
Plasma Membrane Fatty Acid-Binding Proteins FABPpm Binds fatty acids at the cell surface, increasing their local concentration and facilitating their movement to transporters or the membrane itself. imrpress.com
Caveolins Caveolin-1 Structural protein of caveolae (membrane invaginations) implicated in organizing fatty acid transport machinery and endocytic uptake. imrpress.comresearchgate.net

Efflux mechanisms are generally less characterized than uptake but are crucial for maintaining lipid homeostasis. Passive diffusion is a bidirectional process, and if the intracellular concentration of the free acid becomes too high, it could diffuse out of the cell. Furthermore, ATP-binding cassette (ABC) transporters, known for their role in xenobiotic efflux, could potentially recognize and export this compound or its metabolites.

Quantitative Analysis of Intracellular Accumulation

Specific data on the quantitative intracellular accumulation of this compound in cell lines is not available in the current literature. However, the extent of its accumulation would be a dynamic equilibrium determined by the rates of uptake, efflux, and metabolic sequestration.

The primary driver for high levels of intracellular accumulation of fatty acids is metabolic trapping. biologists.com Once inside the cell, LCFAs are rapidly esterified to Coenzyme A (CoA) by acyl-CoA synthetases, such as those in the FATP family. nih.govbiologists.com This conversion to 11-(phenylthio)undecanoyl-CoA serves two purposes: it "activates" the molecule for metabolic processes, and it traps it within the cell, as the bulky, charged CoA adduct cannot easily cross the plasma membrane. nih.gov

A study on the fluorescent fatty acid analogue BODIPY-C12 in Caco-2 cells demonstrated that its intracellular levels could be quantified, and treatment with trimethylamine (B31210) led to a 20% increase in accumulation after 6 hours. cambridge.org A similar experimental approach using a labeled version of this compound would be necessary to determine its specific accumulation profile.

Factors influencing its intracellular concentration would include:

The expression levels of fatty acid transport proteins (CD36, FATPs) in the specific cell line. researchgate.net

The enzymatic activity of intracellular long-chain acyl-CoA synthetases. biologists.com

The rate of its catabolism via pathways such as β-oxidation.

The activity of any potential efflux transporters.

Without direct experimental measurement, one can hypothesize that cell lines with high rates of lipid metabolism (e.g., hepatocytes, adipocytes) would likely exhibit higher rates of uptake and accumulation compared to cells with less active lipid processing. berkeley.edu

Stability and Degradation Profiling in Biological Media

The stability and degradation of this compound in biological media (such as cell culture medium containing serum or liver S9 fractions) would be dictated by both its chemical stability and its susceptibility to enzymatic degradation. The structure suggests two primary sites for metabolic attack: the alkanoic acid chain and the phenylthio- group.

The principal metabolic pathway for fatty acids is β-oxidation , a cyclical process that sequentially shortens the acyl chain by two carbons per cycle. nih.gov Studies on other ω-phenyl fatty acids have shown that they can undergo β-oxidation. oup.comtandfonline.com It is therefore highly probable that this compound is also a substrate for this pathway. The process would occur within mitochondria and/or peroxisomes after its initial activation to 11-(phenylthio)undecanoyl-CoA.

The degradation would proceed as follows:

Activation: this compound is converted to 11-(phenylthio)undecanoyl-CoA.

β-Oxidation Cycles: The molecule enters the β-oxidation spiral. Each cycle releases a molecule of acetyl-CoA.

Metabolite Formation: This process would generate a series of chain-shortened phenylthio-alkanoic acids.

The phenylthio- moiety itself is a xenobiotic structure and could be subject to modification by phase I and phase II drug-metabolizing enzymes, primarily in liver-derived in vitro systems (e.g., microsomes or S9 fractions). Potential modifications include oxidation of the sulfur atom (to a sulfoxide or sulfone) or hydroxylation of the phenyl ring, followed by conjugation (e.g., glucuronidation or sulfation) to increase water solubility and facilitate elimination. tandfonline.com

Interactive Data Table: Hypothetical β-Oxidation Metabolites of this compound

Cycle Number Starting Metabolite (CoA Ester) Carbon Atoms Metabolite Generated (CoA Ester) Carbon Atoms
0 11-(Phenylthio)undecanoyl-CoA 17 - -
1 11-(Phenylthio)undecanoyl-CoA 17 9-(Phenylthio)nonanoyl-CoA 15
2 9-(Phenylthio)nonanoyl-CoA 15 7-(Phenylthio)heptanoyl-CoA 13
3 7-(Phenylthio)heptanoyl-CoA 13 5-(Phenylthio)pentanoyl-CoA 11
4 5-(Phenylthio)pentanoyl-CoA 11 3-(Phenylthio)propanoyl-CoA 9
5 3-(Phenylthio)propanoyl-CoA 9 Phenylthioacetyl-CoA 8

This table outlines the predicted chain-shortening degradation. The final products would depend on the ability of the enzymatic machinery to process the short-chain phenylthio- derivatives.

Compound Reference Table

Compound Name
11-(Dansylamino)undecanoic acid
This compound
11-(phenylthio)undecanoyl-CoA
2,6-bis(2-aminophenylthio)pyridine
3-(Phenylthio)propanoyl-CoA
5-(Phenylthio)pentanoyl-CoA
7-(Phenylthio)heptanoyl-CoA
8-Phenyloctanoic acid
9-(Phenylthio)nonanoyl-CoA
Acetyl-CoA
Benzoic acid
BODIPY-C12
Phenylpropionic acid
Phenylthioacetyl-CoA
Phenylthiourea
Trimethylamine

Advanced Derivatization Strategies and Research Applications of 11 Phenylthio Undecanoic Acid

Derivatization for Enhanced Analytical Detection and Separation Science

In its native state, 11-(phenylthio)undecanoic acid can be challenging to detect and separate with high sensitivity using standard analytical techniques. Derivatization, the chemical modification of the analyte, is a crucial strategy to overcome these limitations by altering its physicochemical properties. researchgate.net The primary target for derivatization on this molecule is the terminal carboxylic acid group.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful separation techniques, but the analysis of underivatized long-chain fatty acids can be problematic. Pre-column derivatization of the carboxylic acid group of this compound is employed to improve chromatographic behavior, such as retention, peak shape, and resolution. axionlabs.comjocpr.com

This process involves reacting the carboxylic acid with a reagent to form an ester. This modification typically increases the hydrophobicity of the molecule, leading to better retention and separation on reversed-phase columns. The reaction must be rapid, quantitative, and produce a stable product to ensure accurate and reproducible results. researchgate.net Automated derivatization procedures can significantly enhance reproducibility and reduce manual labor. axionlabs.com

Table 1: Common Pre-column Derivatization Reagents for Carboxylic Acids for HPLC/UHPLC

Derivatizing Agent Target Functional Group Resulting Derivative Chromatographic Advantage
Phenacyl Bromide Carboxylic Acid Phenacyl Ester Introduces a strong UV chromophore; increases hydrophobicity.
p-Bromophenacyl Bromide Carboxylic Acid p-Bromophenacyl Ester Similar to phenacyl ester with a different UV spectrum and retention.
1-Naphthylamine Carboxylic Acid N-Acylnaphthylamine Forms an amide with enhanced UV and fluorescence properties.

A major challenge in analyzing aliphatic carboxylic acids like this compound is their lack of a strong chromophore, making detection by UV-Vis spectrophotometry difficult at low concentrations. axionlabs.com Derivatization is used to attach a molecule with strong ultraviolet (UV) absorption (a chromophore) or one that fluoresces (a fluorophore). researchgate.net

This chemical "tagging" dramatically enhances detector sensitivity, lowering the limits of detection by several orders of magnitude, which is critical for trace analysis. The choice of reagent depends on the desired detection method (UV or fluorescence) and the available instrumentation. For instance, reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) can react with the carboxylic acid group (though more commonly used for amines), introducing a highly fluorescent fluorenyl group. nih.gov

Table 2: Reagents for Introducing Spectroscopic Tags to Carboxylic Acids

Reagent Type Example Reagent Detection Method Key Benefit
Chromophoric Benzoyl Chloride UV-Visible Forms benzoyl esters with good UV absorbance. researchgate.net
Chromophoric p-Nitrobenzyl Bromide UV-Visible Introduces a nitrobenzyl group, a strong chromophore.
Fluorophoric 4-Bromomethyl-7-methoxycoumarin Fluorescence Creates a highly fluorescent coumarin (B35378) ester, enabling ultra-sensitive detection.

| Fluorophoric | 9-Anthryldiazomethane (ADAM) | Fluorescence | Reacts specifically with carboxylic acids to yield intensely fluorescent esters. |

While mass spectrometry (MS) is a highly sensitive detection method, the ionization efficiency of a molecule can significantly impact its signal intensity. Derivatization can be used to enhance the ionization of this compound, particularly for techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). researchgate.netmdpi.com

For gas chromatography-mass spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of the carboxylic acid. researchgate.net This is typically achieved through silylation, which converts the polar -COOH group into a nonpolar silyl (B83357) ester. For liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce a permanently charged group or a functional group that is more easily ionized. For example, reacting the carboxylic acid with a reagent like 3-nitrophenylhydrazine (B1228671) (3NPH) creates a derivative that is readily detected with high sensitivity in negative-ion ESI-MS. nih.gov

Introduction of Chromophores or Fluorophores for Spectroscopic Detection

Application in Surface Chemistry and Materials Science

The distinct functionalities at either end of the this compound molecule make it an ideal building block in materials science for creating precisely engineered surfaces on metals and nanoparticles.

This compound is well-suited for forming self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, silver, and platinum. sigmaaldrich.comaps.org SAMs are highly ordered, single-molecule-thick films that spontaneously form when a suitable substrate is exposed to a solution of the active molecule. scispace.com

The formation process is driven by two main interactions:

Headgroup-Substrate Interaction : The sulfur atom of the phenylthio group has a strong affinity for noble metals, forming a stable chemical bond (e.g., an Au-S bond) that anchors the molecule to the surface. sigmaaldrich.comias.ac.in

Interchain Interactions : The long (undecyl) hydrocarbon chains of adjacent molecules align and pack closely together due to van der Waals forces, leading to a dense, ordered, and crystalline-like monolayer structure. ias.ac.inrsc.org

When this compound is used, the molecules orient themselves with the phenylthio group attached to the metal, and the alkyl chains tilted at a characteristic angle. sigmaaldrich.com This arrangement exposes the terminal carboxylic acid groups at the monolayer-air or monolayer-liquid interface. This exposed layer of functional groups makes the surface highly acidic and hydrophilic, and it provides reactive sites for the subsequent covalent attachment of other molecules, such as proteins or polymers, through carbodiimide (B86325) coupling chemistry. ias.ac.in

The principles of SAM formation also apply to the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). nih.govmdpi.com The surface of AuNPs can be readily coated with this compound to create a stable, functional shell. This process is crucial for preventing nanoparticle aggregation in solution and for imparting new chemical properties to the nanoparticles. nih.gov

The covalent bond between the sulfur atom and the gold surface ensures a robust and stable coating. nih.gov The outward-facing terminal carboxylic acid groups serve as versatile anchor points for further bioconjugation. mdpi.comfrontiersin.org This allows for the attachment of a wide variety of molecules, including:

Targeting Ligands : Peptides or antibodies can be attached to direct the nanoparticles to specific cells or tissues. rsc.orgnih.gov

Therapeutic Agents : Drugs can be loaded onto the nanoparticle surface for targeted delivery.

Sensing Probes : Molecules that change color or fluorescence upon binding to a target can be immobilized for diagnostic applications.

This ability to act as a bifunctional linker makes this compound a valuable component in the development of advanced nanomaterials for applications in nanomedicine, diagnostics, and catalysis. frontiersin.org

Fabrication of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Development as a Functional Monomer or Building Block in Polymer Science

This compound serves as a bifunctional monomer, possessing both a terminal carboxylic acid and a phenylthio ether group. This unique structure allows for its incorporation into polymeric chains, creating materials with tailored properties and functionalities. The presence of the long undecyl chain imparts flexibility and hydrophobicity, while the reactive termini—the carboxyl and thioether groups—offer sites for polymerization, cross-linking, and post-polymerization modification.

Synthesis of Novel Thioether-Containing Polymers and Copolymers

The dual functionality of this compound enables its use in the synthesis of various thioether-containing polymers. The carboxylic acid group can participate in condensation polymerizations to form polyesters or polyamides, while the thioether linkage becomes a pendant group along the polymer backbone.

One approach involves the synthesis of thioether-containing poly(2-oxazoline)s (PAOx). Although thioether groups can be incompatible with direct cationic ring-opening polymerization (CROP), a post-polymerization modification strategy is effective. This involves the reacylation of linear polyethyleneimine (PEI) with thioether-containing carboxylic acids, such as this compound. rsc.orgrsc.org This method allows for the creation of well-defined polymers where the thioether moiety is preserved and incorporated into the side chains. rsc.orgrsc.org

Alternatively, thiol-ene polymerization can be employed to create polymers with both thioether and carboxyl functionalities. researchgate.net For instance, a monomer like this compound could be modified to introduce a vinyl group, which could then be copolymerized with thiol-containing monomers. This results in a polymer backbone rich in thioether linkages and pendant carboxyl groups available for further reactions. researchgate.net The synthesis of polythioesters through the ring-opening polymerization of cyclic thioester monomers is another viable route, which can produce polymers with thiol end groups capable of further modification. nih.gov

These synthetic strategies lead to polymers with unique characteristics. The thioether groups can enhance the polymer's thermal stability and refractive index, while also providing sites for oxidation, making the material responsive to reactive oxygen species (ROS). rsc.org The long alkyl chain contributes to the material's flexibility and processability.

Investigation of Cross-linking and Post-Polymerization Functionalization

Polymers derived from this compound are prime candidates for cross-linking and post-polymerization modification (PPM), owing to the presence of both thioether and carboxyl groups. researchgate.netacs.org

Cross-linking Strategies: Cross-linking transforms linear polymer chains into a three-dimensional network, enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.com For polymers containing this compound, several cross-linking methods can be investigated:

Radiation-Induced Cross-linking: High-energy radiation, such as UV or electron beams, can generate radicals along the polymer backbone, leading to the formation of cross-links. specialchem.comnih.gov

Chemical Cross-linking: The pendant carboxyl groups can be cross-linked using diols or diamines to form ester or amide bridges. The thioether group can also be utilized. For example, oxidation to a sulfone followed by certain reactions can induce cross-linking.

Thiol-Ene Reactions: If the polymer is modified to contain alkene groups, multifunctional thiols can be used as cross-linkers in the presence of a radical initiator or UV light. mdpi.com

Post-Polymerization Functionalization (PPM): PPM allows for the introduction of new functional groups onto a pre-synthesized polymer, enabling the fine-tuning of its properties. acs.org

Modification of Carboxyl Groups: The carboxylic acid moieties can be converted into esters or amides by reacting the polymer with various alcohols or amines. This can be used to attach bioactive molecules, fluorophores, or other functional side chains. acs.org

Modification via the Thioether Group: The thioether can be oxidized to a sulfoxide (B87167) or sulfone, altering the polymer's polarity and responsiveness. rsc.org Additionally, the thioether linkage can be a site for metal coordination or further alkylation to create sulfonium (B1226848) salts, which can impart antibacterial properties. researchgate.net

A sequential PPM approach could first modify the carboxyl group and then orthogonally functionalize the polymer through a thiol-ene reaction involving the thioether (after suitable modification) or other reactive sites introduced. acs.org This versatility makes polymers from this compound highly adaptable for advanced applications in materials science and biomedicine.

Exploration as a Synthetic Intermediate for the Creation of Complex Organic Molecules

The distinct reactivity of its three main components—the carboxyl group, the phenylthio moiety, and the long alkyl chain—makes this compound a valuable and versatile building block in multi-step organic synthesis. rsc.org

Transformations at the Carboxyl Group for Ester or Amide Linkages

The terminal carboxylic acid is a highly versatile functional group that readily undergoes transformation into esters and amides, which are fundamental linkages in numerous complex molecules, including pharmaceuticals and biomaterials.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. libretexts.org For more sensitive substrates or long-chain alcohols, milder conditions are often preferred. researchgate.netresearchgate.net

Amidation: Direct conversion to amides by reaction with amines can be challenging due to acid-base neutralization. Therefore, activating agents are commonly employed to facilitate the formation of the amide bond. libretexts.orgjackwestin.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine.

Below is a table of common coupling agents used for these transformations.

TransformationReagent/CatalystDescription
Esterification H₂SO₄ or HCl (Fischer)Acid-catalyzed reaction with an excess of alcohol. libretexts.org
Zirconyl chloride (ZrOCl₂·8H₂O)An efficient catalyst for the direct condensation of long-chain carboxylic acids and alcohols. researchgate.net
Diazomethane (CH₂N₂)Used for the clean and quantitative preparation of methyl esters. msu.edu
Amidation DCC (Dicyclohexylcarbodiimide)A widely used carbodiimide that activates the carboxyl group. libretexts.org
EDAC/EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide, often used with additives like HOBt or DMAP to improve efficiency and reduce side reactions.
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)A phosphonium-based coupling agent effective for forming peptide bonds. rsc.org

These reactions allow for the covalent attachment of this compound to a wide array of molecules, including alcohols, amines, peptides, and other complex structures, thereby imparting its unique physicochemical properties to the target molecule.

Reactions Involving the Phenylthio Moiety for Further Chemical Elaboration

The phenylthio group offers a secondary site for chemical modification, providing pathways to introduce further complexity and functionality.

Oxidation: The sulfur atom in the thioether can be selectively oxidized to form either a sulfoxide or a sulfone. This transformation significantly alters the electronic properties and polarity of the molecule.

To Sulfoxide: Oxidation with a mild oxidizing agent, such as one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), typically yields the corresponding phenylsulfinyl derivative. Photocatalytic aerobic oxidation using a catalyst like anthraquinone (B42736) is a sustainable alternative. rsc.org

To Sulfone: Using a stronger oxidizing agent or an excess of the oxidant (e.g., two or more equivalents of H₂O₂ with a catalyst like sodium tungstate) leads to the formation of the phenylsulfonyl group. oup.comresearchgate.net

These oxidation products are valuable intermediates themselves. For example, α,β-epoxy sulfones can undergo various synthetically useful rearrangements and reactions with nucleophiles. cdnsciencepub.com

Starting MaterialReagent(s)Product
Phenyl Thioether1 eq. H₂O₂ or m-CPBAPhenyl Sulfoxide
Phenyl Thioether≥2 eq. H₂O₂, Na₂WO₄Phenyl Sulfone
Phenyl ThioetherAnthraquinone, Light, O₂Phenyl Sulfoxide

C-S Bond Cleavage and Functionalization: The carbon-sulfur bond of the aryl thioether can be cleaved and functionalized under certain conditions. For instance, nickel-catalyzed cyanation can replace the phenylthio group with a nitrile group (C≡N), a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. bohrium.com Other transition-metal-catalyzed cross-coupling reactions can also utilize aryl thioethers as coupling partners to form new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org These advanced methods allow the phenylthio moiety to serve as a "masked" functional group or a leaving group for late-stage diversification. acs.orgmdpi.com

Modifications along the Alkyl Chain for Diversified Structures

While the long, saturated alkyl chain of this compound is generally considered chemically inert compared to the terminal functional groups, strategies exist for its modification. However, achieving site-selectivity on a long alkane chain is a significant synthetic challenge. technion.ac.il

Remote Functionalization: Directed C-H activation is a powerful strategy where a directing group guides a metal catalyst to a specific, remote C-H bond. researchgate.net While the terminal carboxyl or phenylthio group could potentially serve as a directing group, achieving selective functionalization at a specific methylene (B1212753) unit along the eleven-carbon chain would require highly specialized catalytic systems.

Hydroboration-Isomerization: If an unsaturated analogue of the molecule were available (e.g., containing a double bond within the chain), hydroboration-isomerization could be used to move the double bond to the terminal position. uantwerpen.be Subsequent functionalization would then yield an α,ω-bifunctional molecule.

In Situ Polymerization: In the context of materials, long alkyl chains can be used to create specific architectures. For example, during the synthesis of porous organic polymers, long alkyl chains can be introduced via in situ polymerization to create a "brush-like" structure on the pore surfaces, dramatically altering properties like hydrophobicity. mdpi.com While not a direct modification of the pre-formed chain, this illustrates how the alkyl chain itself is a key structural element for designing complex materials. mdpi.com

Direct functionalization of the saturated chain, for example through radical halogenation, is generally non-selective and would likely produce a mixture of products, making it less useful for the synthesis of well-defined complex molecules. Therefore, modifications along the alkyl chain typically rely on starting with a precursor that already contains functionality within the chain or on advanced catalytic methods for C-H activation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.